molecular formula C8H16 B13792607 3-Ethyl-3-methyl-1-pentene CAS No. 6196-60-7

3-Ethyl-3-methyl-1-pentene

Cat. No.: B13792607
CAS No.: 6196-60-7
M. Wt: 112.21 g/mol
InChI Key: PHHHEKOJKDYRIN-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyl-1-pentene is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by its IUPAC name, 3-ethyl-3-methylpent-1-ene .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-3-methyl-1-pentene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 3-ethyl-3-methyl-1-pentanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures.

    Alkylation of Alkenes: Another method involves the alkylation of 1-pentene with ethyl chloride in the presence of a strong base like sodium amide.

Industrial Production Methods

Industrial production of this compound often involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are commonly used to facilitate the reaction under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methyl-1-pentene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Hydrogenation of this compound results in the formation of 3-ethyl-3-methylpentane.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include 3-ethyl-3-methyl-1-pentanol, 3-ethyl-3-methyl-2-pentanone, or 3-ethyl-3-methylpentanoic acid.

    Reduction: The major product is 3-ethyl-3-methylpentane.

    Substitution: Halogenated derivatives such as 3-ethyl-3-methyl-1-chloropentane or 3-ethyl-3-methyl-1-bromopentane.

Scientific Research Applications

3-Ethyl-3-methyl-1-pentene has various applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the interaction of alkenes with biological molecules.

    Medicine: Research into its potential medicinal properties, such as its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methyl-1-pentene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new bonds are formed. This reactivity is crucial in its role as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1-pentene
  • 3-Methyl-1-pentene
  • 1-Octene

Comparison

3-Ethyl-3-methyl-1-pentene is unique due to its specific branching and the position of the double bond. This structure imparts distinct chemical properties and reactivity compared to its linear or less-branched counterparts. For example, the presence of the ethyl and methyl groups at the same carbon atom can influence the compound’s steric and electronic properties, affecting its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

3-ethyl-3-methylpent-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHHEKOJKDYRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210989
Record name 3-Ethyl-3-methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6196-60-7
Record name 3-Ethyl-3-methyl-1-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3-methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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